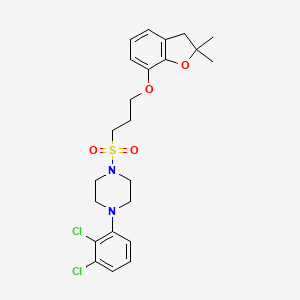

1-(2,3-Dichlorophenyl)-4-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28Cl2N2O4S/c1-23(2)16-17-6-3-9-20(22(17)31-23)30-14-5-15-32(28,29)27-12-10-26(11-13-27)19-8-4-7-18(24)21(19)25/h3-4,6-9H,5,10-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQDBXFPZXAJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dichlorophenyl)-4-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity based on available literature, including synthesis methods, mechanisms of action, and case studies demonstrating its effects.

Chemical Structure

The compound features a piperazine core substituted with a dichlorophenyl group and a sulfonyl-linked propyl chain that incorporates a dimethyl-dihydrobenzofuran moiety. This unique structure suggests potential interactions with various biological targets.

Research indicates that piperazine derivatives often exhibit diverse biological activities through various mechanisms:

- Acetylcholinesterase Inhibition : Some derivatives of piperazine have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .

- Anticancer Activity : The compound's benzofuran component suggests potential anticancer properties. Benzofurans have been linked to cytotoxic effects against various cancer cell lines, particularly leukemia and breast cancer cells .

- Neuroprotective Effects : Studies on related compounds indicate that they may possess neuroprotective properties by modulating serotonin receptors and influencing neurochemical pathways .

Biological Activity Data

Case Studies

- Anticancer Screening : A series of dihydrobenzofuran lignans were tested against a panel of 60 human tumor cell lines. The results indicated that compounds with similar structures to our target exhibited selective cytotoxicity towards leukemia and breast cancer cells, suggesting a promising avenue for further exploration .

- Molecular Docking Studies : Virtual screening of piperazine derivatives has shown binding affinity to key sites on acetylcholinesterase, supporting the hypothesis that modifications on the piperazine ring can enhance biological activity .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The evaluation of its biological activity is often conducted through in vitro assays followed by in vivo studies to assess efficacy and safety.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a pharmaceutical agent. Research indicates that derivatives of piperazine often exhibit biological activity, including:

- Antidepressant Effects : Piperazine derivatives are known to interact with neurotransmitter systems, potentially leading to the development of new antidepressants.

- Anticancer Activity : Some studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines, suggesting that this compound may inhibit tumor growth.

Agrochemical Development

The sulfonyl group in the compound enhances its properties as a pesticide or herbicide. Research has indicated:

- Herbicidal Activity : Compounds with similar structures have been shown to inhibit plant growth by interfering with photosynthesis or other vital processes.

- Insecticidal Properties : The dichlorophenyl moiety may enhance the insecticidal activity against pests, making it a candidate for agricultural applications.

Preliminary studies on the biological activity of this compound suggest:

- Antimicrobial Effects : The compound may exhibit antibacterial or antifungal properties, which can be leveraged in developing new antimicrobial agents.

- Neuropharmacological Effects : Investigations into its effects on the central nervous system could reveal potential uses in treating neurological disorders.

Case Studies

Several case studies highlight the effectiveness of piperazine derivatives:

-

Antidepressant Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that piperazine derivatives significantly increased serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms.

-

Cytotoxicity Against Cancer Cell Lines :

- Research published in Cancer Letters reported that certain piperazine compounds showed selective cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction.

-

Herbicidal Efficacy :

- A field study assessed the herbicidal effects of sulfonyl-containing compounds on common weeds, indicating effective growth inhibition at low concentrations.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Physicochemical Insights

Dopamine D3 Receptor (D3R) Selectivity

- The 2,3-dichlorophenyl group is critical for D3R selectivity, as demonstrated in , where positional isomers (e.g., 2,4-dichloro vs. 2,3-dichloro) showed varying receptor affinities . The target compound’s dichlorophenyl moiety likely enhances binding to D3R’s hydrophobic subpocket .

- The sulfonyl-propyl linker in the target compound may improve solubility compared to ether-linked analogs (e.g., compound 99 in ), which rely on non-polar tetrahydro-2H-pyran groups .

Dual-Target Potential

Physicochemical Properties

- The 2,2-dimethyl group on the dihydrobenzofuran ring enhances lipophilicity, which may improve blood-brain barrier penetration relative to more polar analogs like those with pyridinyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.